![molecular formula C11H13ClFNO2 B15254007 4-[(2-Chloro-4-fluorobenzyl)amino]butanoic acid](/img/structure/B15254007.png)
4-[(2-Chloro-4-fluorobenzyl)amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2-chloro-4-fluorophenyl)methyl]amino}butanoic acid is a chemical compound with the molecular formula C11H13ClFNO2. It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a chloro-fluorophenyl group and an amino butanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-chloro-4-fluorophenyl)methyl]amino}butanoic acid typically involves the reaction of 2-chloro-4-fluorobenzylamine with butanoic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient and consistent production of large quantities of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-chloro-4-fluorophenyl)methyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-{[(2-chloro-4-fluorophenyl)methyl]amino}butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(2-chloro-4-fluorophenyl)methyl]amino}butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact pathways and targets depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-fluorobenzaldehyde: Used in the synthesis of various organic compounds.
2-chloro-4-fluorophenol: Known for its applications in enzymatic production of fluorocatechols.
2-chloro-4-fluoroacetophenone: Utilized in organic synthesis and as a reagent in chemical reactions.
Uniqueness
What sets 4-{[(2-chloro-4-fluorophenyl)methyl]amino}butanoic acid apart from these similar compounds is its specific structure, which combines a chloro-fluorophenyl group with an amino butanoic acid moiety. This unique combination allows it to participate in a broader range of chemical reactions and makes it a valuable tool in various research applications.
Properties
Molecular Formula |
C11H13ClFNO2 |
|---|---|
Molecular Weight |
245.68 g/mol |
IUPAC Name |
4-[(2-chloro-4-fluorophenyl)methylamino]butanoic acid |
InChI |
InChI=1S/C11H13ClFNO2/c12-10-6-9(13)4-3-8(10)7-14-5-1-2-11(15)16/h3-4,6,14H,1-2,5,7H2,(H,15,16) |
InChI Key |
SPAAQZCDJCPMDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CNCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



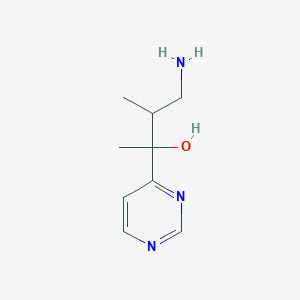
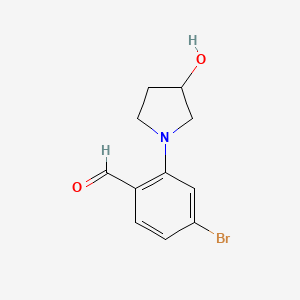
![Methyl 2-[2-(4-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B15253984.png)
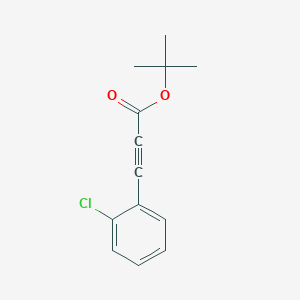
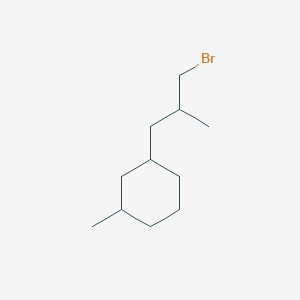

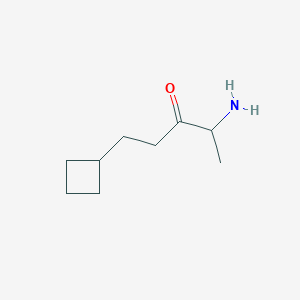
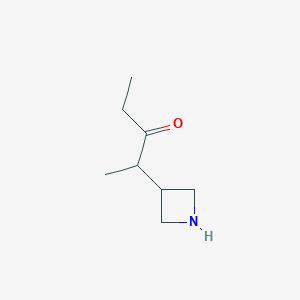
![Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B15254021.png)
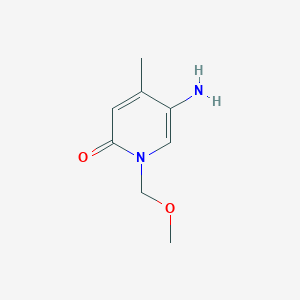
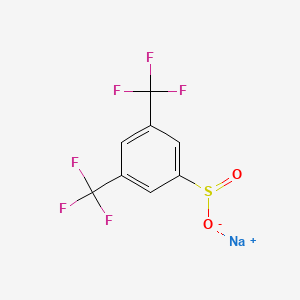
![2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-YL]-2-hydroxyacetaldehyde](/img/structure/B15254031.png)

